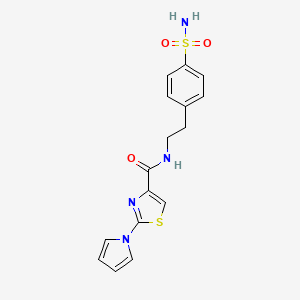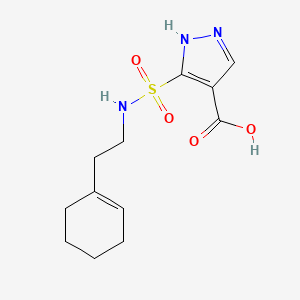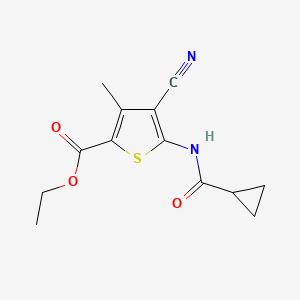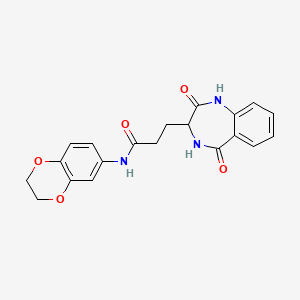![molecular formula C11H8ClNO3 B2508612 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid CAS No. 2361645-82-9](/img/structure/B2508612.png)
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. It is a derivative of fibric acid and is widely used in scientific research for its biochemical and physiological effects. Clofibric acid is known to interact with peroxisome proliferator-activated receptor alpha (PPARα) and has been extensively studied for its therapeutic potential in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Phenylacetoxy Cellulosics and Halogenated Derivatives
2-Chlorophenylacetic acid has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These compounds have potential applications in various fields, including materials science and pharmaceuticals.
Biocatalytic Resolution
2-Chlorophenylacetic acid derivatives have been used in biocatalytic resolution processes . This involves the use of enzymes to selectively transform one enantiomer in a mixture of enantiomers, which is a crucial process in the production of enantiopure pharmaceuticals.
Biological Potential of Indole Derivatives
While not directly related to 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, it’s worth noting that indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid could exhibit similar properties, but further research would be needed to confirm this.
Eigenschaften
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGMOQUIOUCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)
![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)
